

Physical and chemical properties of Fmoc-N-methyl-L-leucine

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Compound of Interest		
Compound Name:	Fmoc-N-Me-Leu-OH	
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Fmoc-N-methyl-L-leucine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of Fmoc-N-methyl-L-leucine. This derivative of the essential amino acid L-leucine is a critical building block in modern peptide synthesis, offering unique advantages in the design and development of novel peptide-based therapeutics and research tools.

Core Physical and Chemical Properties

Fmoc-N-methyl-L-leucine is a white to off-white solid, valued for its enhanced stability and solubility in common organic solvents used in peptide synthesis.[1] The introduction of a methyl group on the alpha-amino nitrogen atom imparts specific conformational constraints and resistance to enzymatic degradation in the resulting peptides.



Property	Value	Reference(s)
Molecular Formula	C22H25NO4	[1][2]
Molecular Weight	367.44 g/mol	[1][2]
CAS Number	103478-62-2	[1][2]
Appearance	White to off-white solid/powder	[1]
Melting Point	113-118 °C	[1][2]
Optical Rotation	$[\alpha]^{20}/D = -21 \pm 3^{\circ} (c=1 \text{ in DMF})$	[1][2]
Purity (HPLC)	≥98%	[1]
Solubility	Slightly soluble in water. Soluble in DMF.	[3]
Storage Temperature	0 - 8 °C	[1]

Spectroscopic Data

Detailed experimental spectra for Fmoc-N-methyl-L-leucine are not widely available in public spectral databases. However, based on its chemical structure, the following spectral characteristics are expected:

- ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show characteristic signals for the Fmoc protecting group (aromatic protons between 7.3 and 7.8 ppm, and protons of the fluorenylmethyloxy group between 4.2 and 4.5 ppm). The N-methyl group would appear as a singlet, likely in the range of 2.7-3.0 ppm. The protons of the leucine side chain (isobutyl group) would be observed in the aliphatic region (approx. 0.9-1.8 ppm), along with the alpha-proton.
- ¹³C NMR: The carbon nuclear magnetic resonance spectrum will display signals corresponding to the carbonyl carbons of the carboxyl and Fmoc groups (in the range of 170-180 ppm and ~156 ppm, respectively). The aromatic carbons of the Fmoc group will resonate between 120 and 145 ppm. The N-methyl carbon is expected around 30-35 ppm, and the carbons of the leucine side chain will appear in the upfield region.



Mass Spectrometry: The expected exact mass for the [M+H]⁺ ion would be approximately 368.1856 m/z. Fragmentation patterns would likely show the loss of the Fmoc group (222.0786 Da) and other characteristic fragments of the N-methyl-L-leucine core.

Experimental Protocols Synthesis of Fmoc-N-methyl-L-leucine via Solid-Phase Methylation

A common and efficient method for the synthesis of Fmoc-N-methyl amino acids is through onresin methylation.[4] This protocol is adapted from established solid-phase synthesis techniques.[4]

Materials:

- 2-Chlorotrityl chloride (2-CTC) resin
- Fmoc-L-leucine
- Dichloromethane (DCM)
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF)
- Piperidine
- o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Dimethyl sulfate (DMS) or Methyl iodide (Mel)
- 2-Mercaptoethanol
- Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
- Trifluoroacetic acid (TFA)



Methodology:

- Resin Loading: Swell 2-CTC resin in DCM. Dissolve Fmoc-L-leucine and DIPEA in DCM and add to the resin. Agitate for 2-4 hours. Cap any unreacted sites with methanol/DIPEA in DCM.
- Fmoc Deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF for 5-10 minutes (repeat once) to remove the Fmoc group. Wash thoroughly with DMF.
- Sulfonamide Formation: Dissolve o-NBS-Cl and collidine in NMP and add to the resin.
 Agitate for 1-2 hours to protect the primary amine. Wash with NMP and DCM.
- N-Methylation: Treat the resin with a solution of DBU and either dimethyl sulfate or methyl iodide in NMP. Agitate for 30-60 minutes. Repeat this step to ensure complete methylation. Wash with NMP.
- Sulfonamide Cleavage: Treat the resin with a solution of 2-mercaptoethanol and DBU in NMP to remove the o-NBS group. Wash with NMP.
- Fmoc Protection: Add a solution of Fmoc-OSu and DIPEA in DCM to the resin and agitate for
 2-4 hours to re-introduce the Fmoc protecting group. Wash with DCM and DMF.
- Cleavage from Resin: Treat the resin with a solution of 1% TFA in DCM to cleave the final product from the solid support. Collect the filtrate and neutralize with a base (e.g., pyridine).
- Purification: Purify the crude product by flash column chromatography (silica gel) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small percentage of acetic acid).

Use of Fmoc-N-methyl-L-leucine in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-methyl-L-leucine is a key building block in the synthesis of peptides with N-methylated residues.[1] The following is a standard protocol for its incorporation into a peptide chain using manual or automated solid-phase peptide synthesis.[5]

Materials:



- Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)
- Fmoc-N-methyl-L-leucine
- DMF
- 20% Piperidine in DMF
- Coupling reagents (e.g., HCTU, HATU, or DIC/Oxyma)
- DIPEA
- Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
- · Diethyl ether

Methodology:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat this step once. Wash the resin thoroughly with DMF.
- Amino Acid Coupling: In a separate vial, dissolve Fmoc-N-methyl-L-leucine (typically 3-5 equivalents relative to the resin loading), a coupling reagent (e.g., HCTU, 3-5 eq.), and DIPEA (6-10 eq.) in DMF. Add this activation mixture to the deprotected resin. Agitate for 1-4 hours. Monitor the coupling reaction for completion (e.g., using a Kaiser test).
- Washing: Drain the coupling solution and wash the resin extensively with DMF to remove excess reagents and byproducts.
- Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
- Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.



- Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Add a cleavage
 cocktail to the resin and agitate for 2-4 hours to cleave the peptide from the resin and
 remove any acid-labile side-chain protecting groups.
- Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the cleavage cocktail by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.

Visualizations Synthesis Workflow of Fmoc-N-methyl-L-leucine

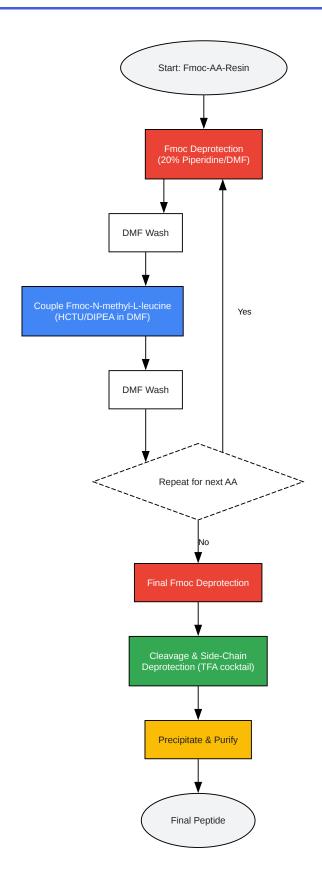


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Caption: Solid-phase synthesis of Fmoc-N-methyl-L-leucine.

Experimental Workflow for SPPS using Fmoc-N-methyl-L-leucine



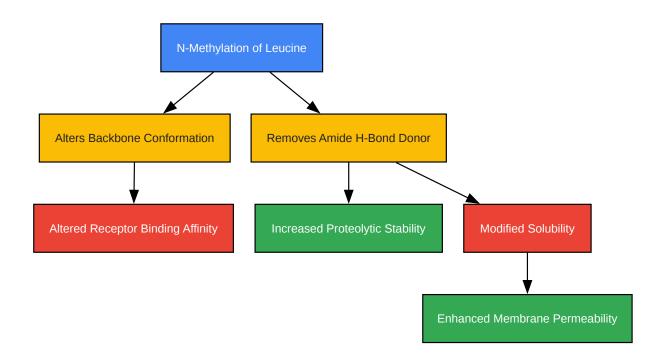


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Caption: Solid-Phase Peptide Synthesis (SPPS) cycle.



Logical Relationships of N-Methylation on Peptide Properties



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Caption: Effects of N-methylation on peptide properties.

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